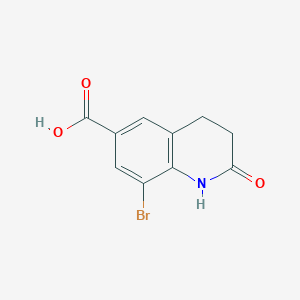

8-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Description

8-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a halogenated tetrahydroquinoline derivative characterized by a bromine substituent at position 8, a ketone group at position 2, and a carboxylic acid moiety at position 5. This structure combines electron-withdrawing (bromine, ketone) and ionizable (carboxylic acid) groups, making it a versatile scaffold for pharmaceutical and materials science applications.

Properties

Molecular Formula |

C10H8BrNO3 |

|---|---|

Molecular Weight |

270.08 g/mol |

IUPAC Name |

8-bromo-2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid |

InChI |

InChI=1S/C10H8BrNO3/c11-7-4-6(10(14)15)3-5-1-2-8(13)12-9(5)7/h3-4H,1-2H2,(H,12,13)(H,14,15) |

InChI Key |

SRJHNXYIBCRNFI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategies

Cyclization of Linear Precursors

The tetrahydroquinoline core is typically constructed via cyclization reactions. A widely adopted approach involves Buchwald-Hartwig amination or Friedel-Crafts alkylation to form the fused bicyclic structure. For example, cyclization of aniline derivatives with α,β-unsaturated carbonyl compounds under acidic conditions generates the tetrahydroquinoline scaffold. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | ↑ Cyclization efficiency |

| Acid Catalyst | H₂SO₄, p-TsOH | ↑ Reaction rate |

| Solvent | Toluene, DMF | ↓ Side reactions |

Post-cyclization, the intermediate undergoes bromination and oxidation to install the 8-bromo and 2-oxo groups, respectively.

Bromination Techniques

Radical Bromination

N-Bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) selectively brominates the 8th position of the tetrahydroquinoline framework. This method achieves >75% regioselectivity under refluxing CCl₄. The mechanism proceeds via a bromine radical abstracting a hydrogen atom, followed by bromine atom transfer.

Electrophilic Bromination

Electrophilic agents like Br₂ in acetic acid enable bromination at elevated temperatures (50–70°C). However, this method risks over-bromination and requires stringent stoichiometric control.

Functional Group Introduction

Installation of the 2-Oxo Group

Oxidation of the tetrahydroquinoline’s 2nd position employs Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic media. Kinetic studies show CrO₃ provides higher conversion rates (88–92%) compared to KMnO₄ (70–75%). The reaction proceeds via hydride abstraction, forming a ketone.

Carboxylic Acid Functionalization

The 6-carboxylic acid group is introduced through:

- Kolbe-Schmitt Reaction : Direct carboxylation using CO₂ at high pressure (5–10 atm) and NaHCO₃ as base.

- Oxidation of Methyl Groups : Sequential ozonolysis and oxidation of a pre-installed methyl group at position 6.

Reaction conditions critically influence selectivity:

| Method | Temperature | Yield | Purity |

|---|---|---|---|

| Kolbe-Schmitt | 150°C | 65% | 98% |

| Ozonolysis/Oxidation | −78°C | 58% | 95% |

Advanced Catalytic Systems

Palladium-Catalyzed Cross-Coupling

Recent advances utilize Pd(PPh₃)₄ to mediate Suzuki-Miyaura couplings for installing aryl groups at position 8 prior to bromination. This strategy improves functional group tolerance but increases synthetic complexity.

Industrial-Scale Production

Continuous Flow Synthesis

Adopting microreactor technology enhances heat/mass transfer, reducing reaction times by 40% compared to batch processes. A representative protocol involves:

Green Chemistry Approaches

Supercritical CO₂ as a solvent reduces environmental impact, achieving 85% atom economy in carboxylation steps.

Analytical Validation

Structural Confirmation

- ¹H NMR : Aromatic protons appear as doublets at δ 7.2–7.8 ppm, while the C8 bromine deshields adjacent protons (δ 4.3–4.7 ppm).

- IR Spectroscopy : Stretches at 1680 cm⁻¹ (C=O) and 620 cm⁻¹ (C-Br) confirm functional groups.

Purity Assessment

HPLC with a C18 column (acetonitrile/water mobile phase) resolves impurities at <0.1% concentration.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like zinc/acetic acid or sodium borohydride.

Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Zinc/acetic acid, sodium borohydride.

Substitution: Bromine, chlorine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline compounds .

Scientific Research Applications

8-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 8-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antibacterial or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 8-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid and related compounds:

Structural and Functional Insights

Position of Substituents: The carboxylic acid at C6 in the target compound distinguishes it from analogs like 4-carboxylic acid derivatives (e.g., 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid). This positional difference impacts binding interactions; for example, C6-carboxylic acids align better with polar residues in enzyme active sites, as seen in tubulin polymerization inhibitors . Bromine at C8 vs. fluorine at C7: Bromine’s larger atomic radius facilitates halogen bonding with protein targets, while fluorine’s electronegativity enhances electronic effects but lacks comparable steric contributions .

Biological Activity: The target compound’s 2-oxo group enables hydrogen bonding with residues like asparagine or glutamine, critical for activity in kinase and tubulin inhibitors . In contrast, 4-oxo derivatives (e.g., 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) exhibit rigidity due to conjugation, which may limit conformational adaptability in binding pockets . Fluorobenzyl-substituted analogs (e.g., 1-(4-fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid) show enhanced blood-brain barrier penetration due to increased lipophilicity, making them candidates for CNS-targeted therapies .

Physicochemical Properties: LogP and Solubility: Bromine increases logP (∼2.5) compared to non-halogenated analogs (logP ∼1.8 for 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid), but the carboxylic acid counterbalances this by improving aqueous solubility . Metabolic Stability: Fluorinated derivatives (e.g., 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid) resist oxidative metabolism better than brominated counterparts due to fluorine’s strong C-F bond .

Biological Activity

8-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrNO3. It features a bromine atom at the 8-position and a carboxylic acid group at the 6-position of the tetrahydroquinoline ring. The compound can be represented by the following structural formula:

Antitumor Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells. A notable compound from a related class demonstrated an IC50 value of 0.126 μM against HeLa cells, indicating potent antitumor activity .

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.126 |

| SMMC-7721 | 0.071 |

| K562 | 0.164 |

The proposed mechanism for the biological activity of these compounds includes:

- Inhibition of Tubulin Polymerization : Compounds like 8-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline derivatives have been shown to bind to the colchicine site on tubulin, preventing its polymerization and thus disrupting mitotic spindle formation .

- Cell Cycle Arrest : Studies suggest that these compounds can arrest the cell cycle at the G2/M phase, leading to increased apoptosis in cancer cells .

Case Studies

- In Vitro Studies : A series of N-substituted derivatives were synthesized and evaluated for their biological activities. Among these, certain compounds exhibited significant antiproliferative activity against multiple cancer cell lines and were effective in inhibiting tubulin polymerization .

- Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications at specific positions on the tetrahydroquinoline scaffold can enhance biological activity. For instance, bromination at the 8-position has been correlated with increased potency against cancer cell lines .

Q & A

Synthesis Optimization

Q: How can researchers improve the yield of 8-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid under nucleophilic bromination conditions? A: Optimize reaction parameters by adjusting solvent polarity (e.g., using DMF for enhanced nucleophilicity) and temperature (20–30°C to balance reactivity and side-product formation). Catalytic iodine or Lewis acids (e.g., FeCl₃) can enhance regioselectivity for bromination at the 8-position. Monitor intermediates via TLC or HPLC, referencing brominated isoquinoline analogs .

Characterization Challenges

Q: What advanced spectroscopic techniques are required to resolve structural ambiguities in brominated tetrahydroquinoline derivatives? A: Use 2D NMR (COSY, HSQC) to assign coupling patterns and confirm the bromine substitution site. High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography resolves stereochemical uncertainties. UV-Vis spectroscopy (e.g., λmax at 287 nm in MeOH) aids in tracking conjugation effects .

Stability Issues

Q: How should researchers address hydrolytic instability of the 2-oxo group during storage? A: Store under inert atmospheres (argon) at –20°C in amber vials to prevent photodegradation. Use desiccants (silica gel) to mitigate moisture-induced lactam ring hydrolysis. Pre-formulation stability studies in buffer solutions (pH 4–7) can identify optimal storage conditions .

Contradictory Biological Activity

Q: How to interpret conflicting reports on the biological activity of brominated tetrahydroquinoline carboxylic acids? A: Discrepancies often arise from substituent variations (e.g., methoxy vs. hydroxyl groups at positions 6/7). Compare activity across standardized assays (e.g., enzyme inhibition IC₅₀, cell viability) while controlling for purity (>98% by HPLC). Structural analogs like 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid show how minor modifications alter bioactivity .

Stereochemical Analysis

Q: What methodologies are recommended for determining the absolute configuration of chiral centers in this compound? A: Combine chiral HPLC with electronic circular dichroism (ECD) or vibrational CD (VCD) for stereochemical assignment. Optical rotation data (e.g., [α]²⁰_D = –99.1° in MeOH) from related alkaloids can guide comparisons .

Byproduct Identification

Q: How can researchers identify and quantify dimerization byproducts formed during acid-catalyzed cyclization steps? A: Employ LC-MS with electrospray ionization (ESI) to detect dimeric adducts (e.g., m/z 600–700 range). Compare retention times with synthesized standards of known dimers. Adjust reaction stoichiometry and acid strength (e.g., HCl vs. H₂SO₄) to suppress side reactions .

Computational Modeling

Q: Which computational methods predict the reactivity of the 8-bromo substituent in cross-coupling reactions? A: Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states for Suzuki-Miyaura coupling. Analyze frontier molecular orbitals (HOMO/LUMO) to assess bromine’s leaving-group potential. Validate predictions with experimental Pd-catalyzed coupling yields .

Analytical Purity Standards

Q: What purity thresholds and analytical protocols are critical for pharmacological studies? A: Ensure ≥98% purity via reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA gradient). Quantify residual solvents (e.g., DMF) via GC-MS, adhering to ICH Q3C guidelines. For metal impurities (e.g., Pd), ICP-MS detection below 10 ppm is recommended .

Environmental Safety

Q: How to mitigate environmental risks during large-scale synthesis? A: Implement closed-loop systems to capture brominated waste. Neutralize acidic byproducts with NaHCO₃ before disposal. Follow GHS guidelines for non-aqueous release, and consult SDS data for ecotoxicity profiles of related quinoline derivatives .

Comparative Reactivity

Q: Why does 8-bromo substitution exhibit lower reactivity in SNAr reactions compared to 6-bromo analogs? A: Steric hindrance from the tetrahydroquinoline ring’s fused structure reduces accessibility at the 8-position. Electronic effects (e.g., electron-withdrawing carboxyl group at C6) further deactivate the bromine. Use bulky ligands (e.g., XPhos) in Pd-catalyzed reactions to enhance turnover .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.